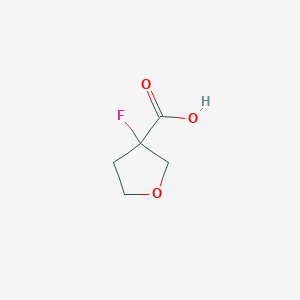

3-Fluorooxolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEYDXDTBSVSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545583-66-1 | |

| Record name | 3-fluorooxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorooxolane 3 Carboxylic Acid

De Novo Synthesis Approaches to the Oxolane Core

The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of 3-fluorooxolane-3-carboxylic acid. Modern synthetic methods have focused on developing efficient and selective ways to construct this five-membered oxygen heterocycle.

Stereoselective and Enantioselective Synthesis Pathways

Achieving stereocontrol, particularly enantioselectivity, is paramount in the synthesis of chiral molecules like 3-fluorooxolane-3-carboxylic acid. While specific, detailed enantioselective syntheses for this exact molecule are not extensively documented in the provided search results, general principles for the enantioselective synthesis of similar fluorinated heterocycles can be applied. For instance, the use of chiral catalysts, such as bifunctional diaminocyclohexane-thiourea, has been successful in the enantioselective synthesis of other functionalized fluorinated heterocycles like dihydropyrano[2,3-c]pyrazoles. researchgate.net Such catalytic systems can activate substrates and control the stereochemical outcome of the reaction, leading to high enantiomeric excesses.

The synthesis of substituted tetrahydrofurans often involves strategies like redox-relay Heck reactions, which can generate cyclic hemiacetals that are then reduced to the final product. organic-chemistry.org This approach allows for the introduction of various substituents with potential for stereocontrol. Furthermore, intramolecular iodo-aldol cyclizations of prochiral α-substituted enoate aldehydes and ketones represent another pathway to produce heterocycles with quaternary centers, a key feature of 3-fluorooxolane-3-carboxylic acid.

Functional Group Interconversion and Modification for 3-Fluorooxolane-3-carboxylic Acid Derivatives

Once the 3-fluorooxolane-3-carboxylic acid core is synthesized, further modifications are often necessary to produce various derivatives. These transformations typically involve functional group interconversions. vanderbilt.edulibretexts.org Carboxylic acid derivatives, such as esters and amides, are key targets due to their prevalence in medicinal chemistry. lumenlearning.com

The carboxylic acid group can be converted into an ester through reaction with an alcohol under acidic conditions or by first converting the carboxylic acid to a more reactive acyl chloride. libretexts.org Amides can be synthesized by reacting the carboxylic acid or its activated derivatives with amines. lumenlearning.com The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. libretexts.org This reactivity trend guides the synthetic strategy for interconverting these functional groups. libretexts.org

The table below summarizes common functional group interconversions relevant to the synthesis of 3-fluorooxolane-3-carboxylic acid derivatives.

| Starting Functional Group | Reagents | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Acyl Chloride | Alcohol | Ester |

| Acyl Chloride | Amine | Amide |

| Ester | Water, Acid/Base Catalyst | Carboxylic Acid |

| Ester | Amine | Amide |

Green Chemistry Principles in the Synthesis of 3-Fluorooxolane-3-carboxylic Acid

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance safety. For the synthesis of 3-fluorooxolane-3-carboxylic acid, several green chemistry principles can be applied.

One key principle is the use of less hazardous chemical syntheses. youtube.com This involves selecting reagents and solvents that are less toxic and environmentally benign. For example, replacing hazardous solvents with greener alternatives like water or supercritical CO₂ can significantly improve the environmental profile of a synthesis.

Another important principle is the use of catalysis. Catalytic reactions are often more efficient, require milder reaction conditions, and generate less waste compared to stoichiometric reactions. The use of biocatalysts, such as enzymes, is a particularly attractive green approach. For instance, lipases have been successfully used for the synthesis of esters from carboxylic acids and alcohols under mild conditions. rsc.org This approach offers high selectivity and can often be performed in greener solvent systems.

The development of continuous flow processes also aligns with green chemistry principles. rsc.org Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and can also minimize the handling of hazardous intermediates.

Chemical Transformations and Reactivity Profiling of 3 Fluorooxolane 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 3-fluorooxolane-3-carboxylic acid, undergoing a variety of transformations typical of this functional group.

Nucleophilic Acyl Substitution Reactions: Esterification, Amidation, and Acyl Halide Formation

Esterification: The conversion of 3-fluorooxolane-3-carboxylic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.comyoutube.com The reaction proceeds via a tetrahedral intermediate and is reversible. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The steric bulk of both the carboxylic acid and the alcohol can affect the reaction rate; bulkier reactants tend to react more slowly. msu.edu For fluorinated carboxylic acids, specific catalysts like UiO-66-NH2 have been used to facilitate esterification with methanol. rsc.orgresearchgate.net

Amidation: Direct amidation of 3-fluorooxolane-3-carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com However, this transformation can be accomplished using activating agents or catalysts. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate amide bond formation. sciepub.com Catalytic methods using boric acid or titanium tetrafluoride have also been developed for the direct amidation of carboxylic acids. sciepub.comresearchgate.net The reaction of an acyl chloride, derived from the carboxylic acid, with a primary or secondary amine is a reliable method for synthesizing the corresponding amide. libretexts.org

Acyl Halide Formation: 3-Fluorooxolane-3-carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.ukopenstax.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed. chemguide.co.uk Acyl fluorides can be prepared from carboxylic acids using reagents like cyanuric fluoride (B91410) or by reacting an acyl chloride with hydrogen fluoride. wikipedia.org Acyl halides are highly reactive intermediates that can be readily converted into other carboxylic acid derivatives like esters and amides. libretexts.orgopenstax.org

Table 1: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids

| Reaction | Reagents | Product | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Amidation | Amine, Activating Agent (e.g., DCC) or Catalyst (e.g., Boric Acid) | Amide | Direct reaction is often slow; activation of the carboxylic acid is usually necessary. sciepub.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acyl Chloride | Acyl chlorides are highly reactive intermediates. chemguide.co.ukopenstax.org |

| Acyl Fluoride Formation | Cyanuric Fluoride or Acyl Chloride + HF | Acyl Fluoride | Provides a route to other fluorine-containing compounds. wikipedia.org |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for certain carboxylic acids. For simple aliphatic carboxylic acids, this reaction typically requires high temperatures. However, the presence of an electron-withdrawing group on the α-carbon can facilitate decarboxylation. libretexts.org In the case of 3-fluorooxolane-3-carboxylic acid, the fluorine atom at the C3 position (α to the carboxyl group) is strongly electron-withdrawing, which could potentially lower the temperature required for decarboxylation.

The mechanism of thermal decarboxylation can proceed through a cyclic transition state, particularly if there is a double bond at the β-position. libretexts.org For β-keto acids, decarboxylation occurs readily upon heating, proceeding through an enol intermediate. masterorganicchemistry.comyoutube.com While 3-fluorooxolane-3-carboxylic acid is not a β-keto acid, the inductive effect of the fluorine atom may influence its thermal stability.

The Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen, provides a route to alkyl halides. libretexts.org Applying this reaction to the silver salt of 3-fluorooxolane-3-carboxylic acid would be expected to yield a 3-bromo-3-fluorooxolane or 3-chloro-3-fluorooxolane.

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxyl group of 3-fluorooxolane-3-carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.comkhanacademy.orgyoutube.com The reaction proceeds via the formation of a carboxylate salt followed by reduction to an aldehyde intermediate, which is then further reduced to the primary alcohol. chemistrysteps.comkhanacademy.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.com Borane (BH₃) is another reagent that can selectively reduce carboxylic acids in the presence of other functional groups like ketones. khanacademy.orgnih.gov

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. However, the oxolane ring itself can be susceptible to oxidation under certain conditions. Strong oxidizing agents like hot alkaline potassium permanganate (B83412) can cleave alkenes to form carboxylic acids. libretexts.org While the oxolane ring is saturated, harsh oxidative conditions could potentially lead to ring opening or other transformations. The oxidation of primary alcohols is a common method for synthesizing carboxylic acids. libretexts.orgorganic-chemistry.org

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom at the C3 position exerts a significant electronic influence on the reactivity of 3-fluorooxolane-3-carboxylic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) has several consequences:

Increased Acidity: The electron-withdrawing fluorine atom stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analog. msu.edu This increased acidity can affect the conditions required for reactions such as salt formation. msu.edu

Enhanced Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorine atom makes the carbonyl carbon more electrophilic. This can enhance the rate of nucleophilic acyl substitution reactions.

Influence on Decarboxylation: As mentioned earlier, the electron-withdrawing nature of the fluorine atom can facilitate decarboxylation.

Potential for Elimination Reactions: Depending on the reaction conditions and the presence of a suitable base, the fluorine atom and a proton on an adjacent carbon could potentially be eliminated to form an unsaturated compound.

Transformations of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally stable under many reaction conditions. However, it can undergo certain transformations:

Ring Opening: Under strongly acidic conditions, particularly in the presence of a nucleophile, the ether linkage can be cleaved. This would lead to the formation of a di-functionalized open-chain compound.

Reactions at the α-Carbon: The carbon atoms adjacent to the ether oxygen (C2 and C5) can be susceptible to radical halogenation.

It is important to consider that the reactivity of the oxolane ring may be influenced by the substituents at the C3 position. The presence of the fluorine and carboxylic acid groups could affect the stability and reactivity of the ring system.

Mechanistic Elucidation and Theoretical Investigations of 3 Fluorooxolane 3 Carboxylic Acid Reactions

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting the intricate mechanisms of chemical reactions at a molecular level. For 3-Fluorooxolane-3-carboxylic acid, DFT calculations can illuminate potential reaction pathways, characterize transition states, and predict reaction energetics, offering insights that are often difficult to obtain through experimental means alone.

DFT studies on related carboxylic acids have successfully elucidated reaction mechanisms, and the same principles are applied to understand 3-Fluorooxolane-3-carboxylic acid. researchgate.netresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov Frequency calculations are then performed to confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

For a typical reaction, such as esterification, DFT can model the entire reaction coordinate. libretexts.org This involves mapping the energy changes as the carboxylic acid reacts with an alcohol, proceeding through a tetrahedral intermediate. libretexts.orgtransformationtutoring.com The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility. In the case of 3-Fluorooxolane-3-carboxylic acid, a key focus of such a study would be to determine how the electronegative fluorine atom stabilizes or destabilizes the transition states and intermediates compared to its non-fluorinated counterpart.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of 3-Fluorooxolane-3-carboxylic Acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-Fluorooxolane-3-carboxylic acid + Nucleophile | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Tetrahedral Intermediate | Key reaction intermediate | +5.8 |

| Transition State 2 | Second energy barrier | +12.5 |

| Products | Final products of the reaction | -10.0 |

| Note: This table is illustrative, showing the type of data generated from DFT calculations for reaction pathway analysis. The values are hypothetical. |

Experimental Kinetic and Stereochemical Studies

Experimental studies are essential to validate the predictions made by computational models and to provide real-world data on reaction rates and stereochemical outcomes.

Kinetic Studies: Kinetic experiments measure the rate at which a reaction proceeds. For reactions involving 3-Fluorooxolane-3-carboxylic acid, such as its conversion to an ester or an amide, kinetic studies would determine the reaction order, rate constants, and activation parameters (Enthalpy and Entropy of Activation). These studies are often conducted by monitoring the concentration of a reactant or product over time using techniques like spectroscopy (NMR, IR) or chromatography.

A study on the esterification of hexanoic acid, for example, used gas chromatography to follow the reaction progress under pseudo-first-order conditions. researchgate.net A similar methodology could be applied to 3-Fluorooxolane-3-carboxylic acid to quantify the electronic influence of the α-fluoro substituent on the reaction rate. It is generally expected that the electron-withdrawing nature of fluorine would increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. msu.edu

Stereochemical Studies: The carbon atom bonded to both the fluorine and the carboxylic acid group (the C3 position) is a stereocenter. This means that 3-Fluorooxolane-3-carboxylic acid exists as a pair of enantiomers. Stereochemical studies would investigate how this chirality influences its reactions. For instance, reacting a single enantiomer of the acid with a chiral alcohol would lead to the formation of diastereomeric esters. The ratio of these diastereomers (diastereoselectivity) would provide critical information about the steric and electronic interactions in the transition state. Furthermore, reactions that involve substitution at the stereocenter would be analyzed to determine if they proceed with inversion or retention of configuration, revealing deeper mechanistic details.

Reactivity Descriptors and Quantum Chemical Analysis

Quantum chemical analysis provides a set of calculated parameters, known as reactivity descriptors, that help predict the chemical behavior of a molecule. These descriptors are derived from the molecule's electronic structure, often calculated using DFT. mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For 3-Fluorooxolane-3-carboxylic acid, analysis would focus on the location and energy of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a strongly positive potential around the carbonyl carbon and the acidic proton, and a negative potential around the carbonyl oxygen and the fluorine atom, guiding our understanding of its intermolecular interactions.

Table 2: Predicted Quantum Chemical Descriptors for 3-Fluorooxolane-3-carboxylic Acid

| Descriptor | Predicted Value/Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -11.5 eV | Moderate electron-donating ability |

| LUMO Energy | -0.8 eV | High electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | High kinetic stability |

| Most Positive Potential | Carbonyl Carbon (C=O) | Primary site for nucleophilic attack |

| Most Negative Potential | Carbonyl Oxygen (C=O) | Primary site for protonation/electrophilic attack |

Note: This table is illustrative. The values are based on general principles of similarly structured molecules and would require specific DFT calculations for confirmation.

These descriptors, when analyzed together, provide a robust theoretical framework for predicting and rationalizing the chemical reactivity of 3-Fluorooxolane-3-carboxylic acid.

Applications of 3 Fluorooxolane 3 Carboxylic Acid in Complex Organic Synthesis

Strategic Building Block in Stereoselective Synthesis

The rigid tetrahydrofuran (B95107) ring of 3-fluorooxolane-3-carboxylic acid provides a well-defined conformational framework that is advantageous in stereoselective synthesis. The presence of the fluorine atom and the carboxylic acid group at the C3 position creates a chiral center, and the selective synthesis of a single enantiomer of this compound or its derivatives is a key focus. The stereocontrolled synthesis of substituted tetrahydrofurans is of great importance in medicinal chemistry, as evidenced by patents for processes to manufacture optically pure 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, which are valuable in drug development. google.com

The principles of stereoselective synthesis using fluorinated building blocks often rely on methods such as halofluorination of cyclic olefins, where the stereochemical outcome can be predicted and controlled. nih.govbeilstein-journals.org For a molecule like 3-fluorooxolane-3-carboxylic acid, its chirality can be leveraged to direct the stereochemistry of subsequent reactions, making it a valuable chiron for the synthesis of complex, stereochemically defined target molecules. The fluorine atom itself can influence the reactivity and selectivity of nearby functional groups, further contributing to its utility in stereoselective transformations.

Precursor to Fluorinated Heterocyclic Compounds

The oxolane (tetrahydrofuran) ring is a common structural motif in a vast array of natural products and biologically active compounds. As such, 3-fluorooxolane-3-carboxylic acid is a logical precursor for the synthesis of more complex fluorinated heterocyclic compounds. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or conversion to other functional groups, thereby enabling its incorporation into larger and more diverse heterocyclic systems.

One of the most significant applications of fluorinated sugar analogues is in the synthesis of fluorinated nucleosides, which are a cornerstone of antiviral and anticancer therapies. nih.govnih.govmdpi.com The introduction of a fluorine atom into the sugar moiety of a nucleoside can enhance its metabolic stability and alter its biological activity. nih.gov

A notable example is the naturally occurring antibiotic Nucleocidin, which contains a fluorine atom at the 4'-position of its ribose ring. nih.govrsc.org The synthesis of Nucleocidin and its analogues has been a subject of considerable research, providing insights into the construction of such complex molecules. rsc.org While historical syntheses may not have started from 3-fluorooxolane-3-carboxylic acid itself, the compound represents a potential modern building block for the creation of the requisite fluorinated sugar portion of these nucleosides. The general strategy for the synthesis of fluorinated nucleosides often involves the coupling of a fluorinated sugar derivative with a nucleobase. mdpi.com

The table below illustrates some key fluorinated nucleoside analogues and their therapeutic significance, highlighting the importance of fluorinated sugar moieties.

| Fluorinated Nucleoside Analogue | Position of Fluorine | Therapeutic Application |

| Gemcitabine | 2' | Anticancer |

| Sofosbuvir | 2' | Antiviral (Hepatitis C) |

| Nucleocidin | 4' | Antibiotic |

The synthesis of these analogues often relies on the preparation of a suitable fluorinated sugar intermediate, a role for which 3-fluorooxolane-3-carboxylic acid or its derivatives are well-suited.

Role in the Construction of Advanced Organic Scaffolds

In medicinal chemistry and materials science, there is a continuous demand for novel organic scaffolds that provide a three-dimensional framework for the development of new drugs and functional materials. Carboxylic acids are versatile building blocks for the construction of such scaffolds, often through the formation of amide or ester linkages. mdpi.com

The incorporation of fluorine into these scaffolds is a widely used strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity. rsc.org Fluorinated carboxylic acids, in particular, have been shown to be powerful building blocks. rsc.org 3-Fluorooxolane-3-carboxylic acid, with its unique combination of a fluorinated quaternary center and a cyclic ether, can be used to create scaffolds with specific spatial arrangements of functional groups. The tetrahydrofuran ring imparts a degree of rigidity and a defined geometry, while the fluorine atom can introduce favorable electronic properties and influence intermolecular interactions.

The use of such fluorinated building blocks is a key strategy in the design of advanced materials and in the field of drug discovery, where fine-tuning the physicochemical properties of a molecule is crucial for its efficacy. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluorooxolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 3-Fluorooxolane-3-carboxylic acid, providing detailed insights into the atomic arrangement and connectivity.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. In a typical solvent like DMSO-d₆, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 12 ppm. The protons on the oxolane ring would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons adjacent to the ring oxygen (at C5) would be the most deshielded among the ring protons, while those at C4 would show additional complexity due to their proximity to the fluorine-bearing quaternary carbon.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically found in the 170-180 ppm range. The quaternary carbon atom bonded to the fluorine (C3) is also significantly deshielded and exhibits a large one-bond C-F coupling constant. The other carbon atoms of the oxolane ring appear at distinct chemical shifts, with the carbon adjacent to the ring oxygen (C5) being more deshielded than the C4 carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Fluorooxolane-3-carboxylic Acid in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |

|---|---|---|---|---|

| COOH | ~12.5 | ~172 | br s | - |

| H-2 | ~3.8 - 4.0 | - | m | - |

| H-4 | ~2.2 - 2.4 | ~35 | m | - |

| H-5 | ~3.6 - 3.8 | ~70 | m | - |

| C-2 | - | ~75 | - | - |

| C-3 | - | ~95 (d) | - | ¹JCF ≈ 180-200 |

| C-4 | - | ~35 | - | ²JCF ≈ 20-25 |

| C-5 | - | ~70 | - | ³JCF ≈ 5-10 |

¹⁹F NMR Spectroscopic Investigations

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. For 3-Fluorooxolane-3-carboxylic acid, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the surrounding electron density. The multiplicity of the signal would be a complex multiplet due to coupling with the adjacent protons on the oxolane ring (H-2 and H-4). The magnitude of these coupling constants is valuable for conformational analysis.

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons, for instance, between the protons at C4 and C5, and between the protons at C2 and the (non-existent) protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight of 3-Fluorooxolane-3-carboxylic acid and to study its fragmentation patterns, which can provide further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as its deprotonated form [M-H]⁻ in negative ion mode or as its protonated form [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways could include the loss of the carboxylic acid group (a loss of 45 Da), loss of a water molecule, and cleavage of the oxolane ring.

Table 2: Predicted Mass Spectrometry Data for 3-Fluorooxolane-3-carboxylic Acid

| Ion | m/z (Predicted) | Technique | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 135.0397 | ESI-HRMS (+) | Protonated molecular ion |

| [M-H]⁻ | 133.0252 | ESI-HRMS (-) | Deprotonated molecular ion |

| [M-COOH]⁺ | 89.0499 | EI | Loss of the carboxylic acid group |

| [M-H₂O]⁺• | 116.0211 | EI | Loss of water |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 3-Fluorooxolane-3-carboxylic acid would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a carboxylic acid. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-O stretching of the ether linkage in the oxolane ring would appear in the 1050-1150 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the oxolane ring would likely give rise to distinct Raman signals.

Table 3: Key Vibrational Frequencies for 3-Fluorooxolane-3-carboxylic Acid

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |

| Carbonyl | C=O Stretch | 1700-1730 (strong) | Moderate |

| Oxolane Ring | C-O-C Stretch | 1050-1150 (strong) | Moderate |

| Fluoroalkane | C-F Stretch | 1000-1100 (strong) | Weak |

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a sample of 3-Fluorooxolane-3-carboxylic acid and for analyzing it within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of polar, non-volatile compounds like carboxylic acids. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be a suitable method for separating the compound from impurities. The outlet of the LC can be coupled to a mass spectrometer for peak identification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). After derivatization, the resulting compound can be readily analyzed by GC-MS, which provides excellent separation and mass spectral data for identification and quantification.

These chromatographic techniques are crucial in synthetic chemistry for monitoring reaction progress and in quality control for ensuring the purity of the final product.

Derivatization for Enhanced Analytical Detection

The direct analysis of 3-fluorooxolane-3-carboxylic acid using chromatographic techniques can present challenges. Its polarity, low volatility, and lack of a strong chromophore can lead to poor peak shape, low sensitivity, and limited detection capabilities, particularly in gas chromatography (GC) and standard high-performance liquid chromatography (HPLC) with UV detection. nih.gov Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the analyte into a form that is more suitable for analysis. nih.govnih.gov This process involves reacting the carboxylic acid functional group to yield a less polar, more volatile, and/or more easily detectable derivative. nih.govcolostate.edu

The primary goals of derivatizing 3-fluorooxolane-3-carboxylic acid are to:

Increase Volatility and Thermal Stability for GC Analysis: The polar carboxyl group is converted into a non-polar ester or silyl (B83357) ester, which lowers the boiling point and allows the compound to be analyzed by GC without thermal degradation. colostate.edunih.gov

Enhance Detectability for HPLC Analysis: A chromophoric or fluorophoric tag is attached to the molecule, significantly improving detection limits when using UV-Vis or fluorescence detectors. nih.govnih.gov

Improve Chromatographic Behavior: Derivatization can lead to sharper, more symmetrical peaks and better separation from matrix components in both GC and HPLC. nih.gov

Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Esterification is a common and effective derivatization method for carboxylic acids prior to GC-MS analysis. nih.gov This reaction converts the polar carboxylic acid group into a less polar and more volatile ester. For fluorinated carboxylic acids, this is a well-established technique to achieve the low limits of detection required for trace analysis. nih.govrsc.org

The most frequent approach is methylation, forming the methyl ester of the target analyte. Various reagents can accomplish this, including alcohols (like methanol) in the presence of an acid catalyst, and diazomethane (B1218177). nih.govresearchgate.net While diazomethane is effective, its high toxicity has led to a decline in its use. researchgate.net A widely used alternative involves heating the sample with an alcohol and an acid catalyst such as boron trifluoride (BF₃). nih.gov For instance, the BF₃·MeOH complex has been traditionally used, though it can require long reaction times. nih.gov

Recent research on fluorinated aromatic carboxylic acids has focused on developing more efficient catalytic systems. One such advancement is the use of metal-organic frameworks (MOFs), like UiO-66-NH₂, as heterogeneous catalysts for methyl esterification. nih.govresearchgate.net This method has been shown to significantly reduce reaction times and, in some cases, increase the conversion yield compared to traditional catalysts. nih.govrsc.org The resulting esters are then typically extracted into a non-polar solvent like hexane (B92381) for injection into the GC-MS. researchgate.net

Table 1: Esterification Methods for Derivatization of Fluorinated Carboxylic Acids for GC-MS Analysis

| Derivatization Reagent/Catalyst | Analyte Class | Reaction Conditions | Purpose & Outcome | Source(s) |

| Boron Trifluoride-Methanol (BF₃·MeOH) | Fluorinated Aromatic Carboxylic Acids | 24 hours reaction time | Methyl ester formation for enhanced volatility in GC-MS. | nih.gov |

| UiO-66-NH₂ with Methanol | Fluorinated Aromatic Carboxylic Acids | 150°C for 10 hours | Reduces reaction time by 58% compared to BF₃·MeOH and improves conversion yield, lowering detection limits. | nih.govrsc.orgresearchgate.net |

| Diphenyl diazomethane | Perfluorinated Carboxylic Acids (C2-C14) | <1 min reaction time | Rapid derivatization for GC-MS analysis, enabling separation of ultrashort-chain species. | nih.gov |

| Alcohols (e.g., Methanol, Propanol) with Acid Catalysis | General Carboxylic Acids | Shaking at room temperature overnight | Formation of various alkyl esters to improve volatility and thermal stability. | nih.gov |

Silylation for GC-MS Analysis

Silylation is another powerful derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. colostate.edu Silylating reagents replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis. sigmaaldrich.com

A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction is typically carried out by heating the dried analyte with the reagent in a suitable solvent. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For complex molecules, reaction conditions such as temperature and time must be optimized to ensure complete derivatization. sigmaaldrich.com Another reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is used to form the more stable tert-butyldimethylsilyl (TBDMS) derivatives. nasa.gov

Table 2: Silylation Methods for Derivatization of Carboxylic Acids for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Purpose & Outcome | Source(s) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS | Trimethylsilyl (TMS) ester | Heating at 60-100°C for 30-60 min | Increases volatility and thermal stability; provides good peak shape and response in GC. | sigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | One-pot extraction and derivatization | Forms stable derivatives suitable for GC-MS analysis of organic acids in complex matrices. | nasa.gov |

Fluorescent Labeling for HPLC Analysis

For HPLC analysis, derivatization is often employed not to increase volatility but to introduce a functional group that can be detected with high sensitivity. nih.gov Since 3-fluorooxolane-3-carboxylic acid lacks a native chromophore or fluorophore, attaching a fluorescent tag via a derivatization reaction can lower detection limits by several orders of magnitude compared to standard UV detection. nih.gov

A variety of fluorescent labeling reagents are available for carboxylic acids. These reagents typically react with the carboxyl group under mild conditions to form a highly fluorescent ester or amide. Coumarin (B35378) derivatives, such as 3-bromoacetylcoumarin and 4-bromomethyl-7-methoxycoumarin (B43491) (BrMMC), are effective for this purpose. researchgate.net The derivatization often requires a catalyst, such as a crown ether (e.g., 18-crown-6) and a base (e.g., potassium carbonate), and is performed in an organic solvent like acetonitrile. researchgate.netresearchgate.net The resulting fluorescent derivatives can be separated by reversed-phase HPLC and detected with a fluorescence detector. researchgate.net

Another strategy involves using reagents like 1-pyrenemethylamine, which forms a fluorescent amide with the carboxylic acid. nih.gov This method sometimes requires subsequent cleanup steps to remove excess unreacted fluorescent reagent, which can interfere with the analysis. nih.gov

Table 3: Fluorescent Derivatization Methods for Carboxylic Acids for HPLC Analysis

| Derivatization Reagent | Analyte Class | Detection Wavelengths (Ex/Em) | Key Features | Source(s) |

| 3-Bromoacetylcoumarin (BrAC) | Perfluorinated Carboxylic Acids | 306 nm / 420 nm | Forms highly fluorescent derivatives for sensitive HPLC detection. | researchgate.net |

| 4-Bromomethyl-7-methoxycoumarin (BrMMC) | Perfluorinated Carboxylic Acids | 330 nm / 390 nm | Alternative coumarin reagent for fluorescent labeling. | researchgate.net |

| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | General Carboxylic Acids | 345 nm / 435 nm | Reaction at 30°C for 20 min in the presence of K₂CO₃ and 18-crown-6. Achieves very low detection limits (12.5 pg). | researchgate.net |

| 1-Pyrenemethylamine | General Carboxylic Acids | Not specified | Forms fluorescent amide; requires post-reaction cleanup using fluorous solid-phase extraction to remove excess reagent. | nih.gov |

| 2-Nitrophenylhydrazine with EDC·HCl | Small-molecule Halogenated Carboxylic Acids | 330-420 nm (UV-Vis) | Forms a product with strong UV absorption, enabling sensitive detection with a Diode Array Detector (DAD). | google.com |

Future Research Directions and Prospects for 3 Fluorooxolane 3 Carboxylic Acid

Development of Novel Catalytic Transformations

The development of new catalytic methods is a cornerstone of modern synthetic chemistry, and the structure of 3-Fluorooxolane-3-carboxylic acid offers intriguing possibilities for the creation of novel catalytic transformations. The presence of the α-fluoro-substituted carboxylic acid moiety is of particular interest.

Future research could focus on leveraging the carboxylic acid group as a directing group for C-H activation at other positions on the oxolane ring. This approach could enable the site-selective introduction of new functional groups, leading to a diverse range of substituted fluorinated oxolanes. Such transformations would be highly valuable for creating libraries of complex molecules for drug discovery and other applications.

Furthermore, the development of enantioselective fluorination and other transformations of related cyclic ketones could be extrapolated to derivatives of 3-Fluorooxolane-3-carboxylic acid. nih.gov Organocatalysis, for instance, has proven effective for the enantioselective α-fluorination of cyclic ketones, and similar strategies could potentially be adapted to synthesize chiral derivatives of 3-Fluorooxolane-3-carboxylic acid. nih.gov The synthesis of stereodefined organofluorine compounds is of high value, particularly in medicinal chemistry where chirality often dictates biological activity. nih.gov

Table 1: Potential Catalytic Transformations for 3-Fluorooxolane-3-carboxylic Acid Derivatives

| Transformation | Potential Catalyst Type | Potential Product Class | Significance |

| Directed C-H Functionalization | Transition Metal (e.g., Pd, Rh) | Substituted Fluorinated Oxolanes | Access to novel and complex fluorinated heterocycles. |

| Enantioselective Reactions | Organocatalysts, Chiral Metal Complexes | Chiral Fluorinated Oxolanes | Synthesis of single-enantiomer compounds for pharmaceutical applications. |

| Decarboxylative Cross-Coupling | Transition Metal (e.g., Pd, Ni) | 3-Fluoro-3-aryloxolanes | Formation of new C-C bonds to create complex scaffolds. |

Exploration of Bio-orthogonal Reactions in Chemical Biology Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The unique properties of fluorinated compounds make them attractive candidates for developing new bio-orthogonal tools. nih.gov

A significant future research direction for 3-Fluorooxolane-3-carboxylic acid lies in its potential derivatization into bio-orthogonal probes. The carboxylic acid handle provides a convenient point for modification, allowing for the attachment of reactive groups suitable for "click" chemistry, such as azides or alkynes. acs.org These derivatized probes could then be used for a variety of applications in chemical biology, including the labeling and imaging of biomolecules. nih.govacs.org

One particularly promising avenue is the development of ¹⁸F-labeled derivatives of 3-Fluorooxolane-3-carboxylic acid for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov The synthesis of ¹⁸F-labeled building blocks for bio-orthogonal labeling is a rapidly growing field, and the inherent fluorine atom in the parent molecule could be replaced with its radioactive isotope. nih.govelsevierpure.com The resulting radiolabeled probes could be used to track biological processes in real-time, offering new insights into disease mechanisms and drug action. nih.gov

Table 2: Potential Bio-orthogonal Applications of 3-Fluorooxolane-3-carboxylic Acid Derivatives

| Application | Required Derivatization | Bio-orthogonal Reaction | Potential Impact |

| Cellular Imaging | Attachment of an azide (B81097) or alkyne | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Visualization of biological targets in living cells. researchgate.net |

| PET Imaging | Incorporation of ¹⁸F | Click Chemistry | Non-invasive in vivo imaging for diagnostics and research. nih.gov |

| Protein Labeling | Conversion to a reactive ester | Ligation with amino acid side chains | Studying protein function and interactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govchemistryviews.org The integration of 3-Fluorooxolane-3-carboxylic acid and its derivatives into flow chemistry platforms represents a significant area for future research.

The development of continuous-flow methods for the synthesis of α-fluorinated carboxylic acids and other fluorinated compounds is an active area of research. nih.govchemistryviews.org Similar methodologies could be developed for the production of 3-Fluorooxolane-3-carboxylic acid itself, as well as for its subsequent derivatization. nih.govacs.org For instance, a telescoped flow process could be designed to first synthesize the core molecule and then, in a subsequent step, convert the carboxylic acid into an amide or ester. nih.govresearchgate.net

Automated synthesis platforms, which often utilize flow chemistry, could benefit from the availability of fluorinated building blocks like 3-Fluorooxolane-3-carboxylic acid. These platforms enable the rapid synthesis of large libraries of compounds for high-throughput screening in drug discovery and materials science. The unique properties conferred by the fluorinated oxolane motif would make it a valuable addition to the chemical space accessible through automated synthesis. chemistryviews.org

Advanced Materials Science Applications Through Derivatization

Fluorinated polymers and materials often exhibit unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.comnih.gov The derivatization of 3-Fluorooxolane-3-carboxylic acid opens up possibilities for the creation of novel fluorinated polymers and advanced materials.

The carboxylic acid functionality can be readily converted into a variety of polymerizable groups, such as acrylates or methacrylates. Copolymerization of these monomers with other monomers could lead to the development of new fluorinated polymers with tailored properties. nih.gov For example, incorporating the 3-fluorooxolane moiety into a polymer backbone could influence its solubility, thermal stability, and optical properties. mdpi.com

Furthermore, the rigid, cyclic structure of the oxolane ring combined with the polar fluorine atom could be exploited in the design of liquid crystals or other ordered materials. The ability to derivatize the carboxylic acid group provides a versatile handle for attaching mesogenic units or other functional moieties. alfa-chemistry.com Research in this area could lead to the development of new materials for displays, sensors, and other advanced technologies.

Table 3: Potential Materials Science Applications of 3-Fluorooxolane-3-carboxylic Acid Derivatives

| Material Class | Required Derivatization | Potential Properties | Potential Applications |

| Fluorinated Polymers | Conversion to acrylate/methacrylate monomers | Enhanced thermal stability, altered solubility, unique optical properties. mdpi.com | Specialty coatings, membranes, optical films. |

| Liquid Crystals | Attachment of mesogenic groups | Novel phase behavior, electro-optical properties. | Display technologies, sensors. |

| Functional Surfaces | Grafting onto surfaces via the carboxylic acid | Modified surface energy, hydrophobicity. | Self-cleaning surfaces, biocompatible coatings. |

Q & A

Q. What synthetic routes are effective for introducing fluorine at the 3-position of oxolane-3-carboxylic acid?

Fluorination strategies often involve electrophilic or nucleophilic agents. For cyclic ethers like oxolane, Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) can replace hydroxyl groups with fluorine under anhydrous conditions . For carboxylic acid derivatives, fluorinated precursors (e.g., 3-Fluorocinnamic acid, ) may guide the use of fluorinated Grignard reagents or late-stage fluorination via cross-coupling. Key considerations:

- Reaction optimization : Monitor temperature (-20°C to 0°C) to avoid ring-opening side reactions.

- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) .

| Fluorination Agent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DAST | 65–75 | >95% | |

| Deoxo-Fluor | 70–80 | >97% |

Q. How to characterize 3-fluorooxolane-3-carboxylic acid using spectroscopic methods?

- NMR :

- ¹H NMR : Fluorine coupling splits signals (e.g., CF at δ 4.5–5.5 ppm, J ~50 Hz).

- ¹³C NMR : Carboxylic acid C=O at ~170–175 ppm; fluorinated C-F at ~90–100 ppm (quartet due to ³J coupling) .

Q. What are the stability considerations for storing 3-fluorooxolane-3-carboxylic acid?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the fluorinated ring .

- Incompatibilities : Avoid strong bases (risk of decarboxylation) or oxidizing agents (risk of defluorination) .

Advanced Research Questions

Q. How does the fluorine substituent influence the conformational dynamics of oxolane-3-carboxylic acid?

Fluorine’s electronegativity alters ring puckering and hydrogen-bonding networks. Computational studies (DFT/B3LYP) predict:

- Ring puckering : Fluorine induces a twist-boat conformation to minimize steric clash with the carboxylic group.

- Acidity : pKa decreases by ~0.5–1.0 units compared to non-fluorinated analogs due to inductive effects .

Q. What analytical challenges arise in quantifying trace impurities in 3-fluorooxolane-3-carboxylic acid?

Q. How to resolve contradictions in reported reaction yields for fluorinated oxolane derivatives?

Discrepancies often stem from:

- Moisture sensitivity : DAST-mediated reactions require strict anhydrous conditions; trace H₂O reduces yields by 20–30% .

- Catalyst choice : Pd/C vs. Ni catalysts in hydrogenation steps affect regioselectivity (e.g., over-reduction of the carboxylic group) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.